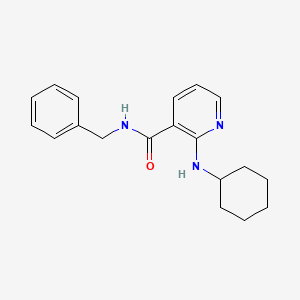![molecular formula C23H35N3O2 B6082326 4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6082326.png)
4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine, commonly known as BPMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPMP is a novel morpholine derivative that exhibits promising pharmacological properties, including antitumor, antiviral, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of BPMP is not fully understood. However, it has been proposed that BPMP exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. BPMP has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and physiological effects:
BPMP has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial activities, BPMP has also been found to possess anti-inflammatory properties. Moreover, BPMP has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BPMP is its potent antitumor activity against a wide range of cancer cells. However, the synthesis of BPMP is a complex and time-consuming process, which may limit its use in lab experiments. Additionally, the mechanism of action of BPMP is not fully understood, which may hinder the development of new drugs based on BPMP.
Zukünftige Richtungen
There are several future directions for the research on BPMP. One of the areas of research is the development of new drugs based on BPMP for the treatment of cancer, viral and microbial infections. Additionally, the mechanism of action of BPMP needs to be further elucidated to understand its full potential as a therapeutic agent. Further research is also needed to explore the potential of BPMP in combination with other drugs for the treatment of cancer.
Synthesemethoden
BPMP is synthesized through a multistep process that involves the reaction of morpholine with 4-(4-fluorophenyl)-3-(4-piperidinyl)butan-2-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the reduced intermediate with benzyl bromide.
Wissenschaftliche Forschungsanwendungen
BPMP has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against a wide range of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, BPMP has also been found to possess antiviral and antimicrobial properties, making it a potential candidate for the development of new antiviral and antimicrobial agents.
Eigenschaften
IUPAC Name |
3-[1-(1-benzylpyrrolidin-3-yl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c27-23(26-14-16-28-17-15-26)7-6-20-8-12-25(13-9-20)22-10-11-24(19-22)18-21-4-2-1-3-5-21/h1-5,20,22H,6-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWWODXFVJXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C3CCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B6082245.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(1H-pyrazol-3-ylmethyl)methanamine](/img/structure/B6082253.png)
![10-[2-(3-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6082273.png)
![N-cyclopentyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6082279.png)
![(3-cyclohexen-1-ylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6082281.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)

![5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6082287.png)
![2-(2-chloro-5-iodophenyl)-5-[(5-iodo-2-furyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B6082292.png)
![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(4-fluorobenzyl)morpholine](/img/structure/B6082305.png)
![7-[(3-chlorophenyl)(hydroxy)acetyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6082311.png)
![tetrahydro-2-furanylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6082316.png)
![cyclohexyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6082329.png)